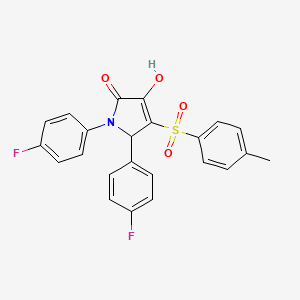

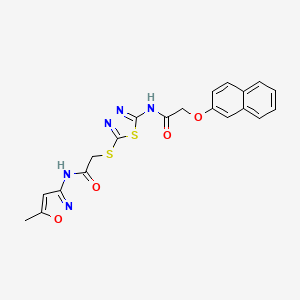

![molecular formula C22H23N5O4S2 B2629775 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide CAS No. 313405-05-9](/img/structure/B2629775.png)

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

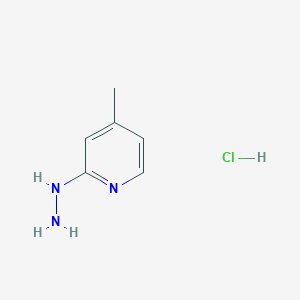

The compound “4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule. It contains a total of 76 bonds, including 43 non-H bonds, 21 multiple bonds, 11 rotatable bonds, 3 double bonds, 2 triple bonds, and 16 aromatic bonds . The molecule also includes 1 five-membered ring, 3 six-membered rings, and 1 nine-membered ring .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups and ring structures. It contains a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . It also contains a sulfamoyl group and two cyanoethyl groups attached to the benzothiazole ring .Physical and Chemical Properties Analysis

The molecular formula of this compound is C29H36N6O4S2, and it has an average mass of 596.764 Da . It contains a total of 76 bonds, including 43 non-H bonds, 21 multiple bonds, 11 rotatable bonds, 3 double bonds, 2 triple bonds, and 16 aromatic bonds .Aplicaciones Científicas De Investigación

Anticancer Activities

Benzothiazole derivatives have been extensively studied for their anticancer properties. For instance, the synthesis and in-vitro anticancer activity of heterocyclic compounds containing benzothiazoles fused with pyrimidines and pyrazoles have demonstrated significant activity against various cancer cell lines. These compounds exhibit remarkable in-vitro anticancer activity towards 60 human cancer cell lines, indicating their potential as therapeutic agents against cancer (Waghmare et al., 2013). Additionally, indapamide derivatives, including benzothiazole derivatives, have shown proapoptotic activity on melanoma cell lines, further supporting their application in cancer treatment (Yılmaz et al., 2015).

Antimicrobial Activities

Research into benzothiazole derivatives also highlights their antimicrobial potential. Various synthesized benzothiazole compounds have been screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showcasing their broad-spectrum efficacy against microbial strains (Patel et al., 2009). This suggests their usefulness in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Enzyme Inhibition

Benzothiazole derivatives have been explored for their ability to inhibit various enzymes, which is crucial for the development of therapeutic agents targeting specific biochemical pathways. For instance, microwave-assisted synthesis of novel acridine-acetazolamide conjugates, including benzothiazole derivatives, investigated their inhibition effects on human carbonic anhydrase isoforms. These studies have shown that benzothiazole derivatives can effectively inhibit enzyme activity, indicating their potential in treating conditions related to enzyme dysregulation (Ulus et al., 2016).

Propiedades

IUPAC Name |

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O4S2/c1-22(2)13-17-19(18(28)14-22)32-21(25-17)26-20(29)15-5-7-16(8-6-15)33(30,31)27(11-3-9-23)12-4-10-24/h5-8H,3-4,11-14H2,1-2H3,(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNAHMJURQPFHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

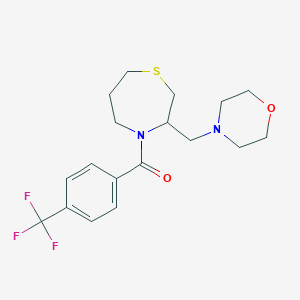

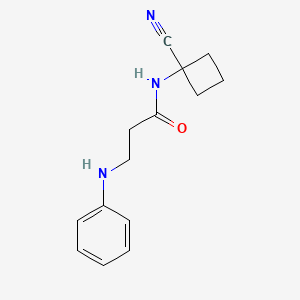

![6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2629696.png)

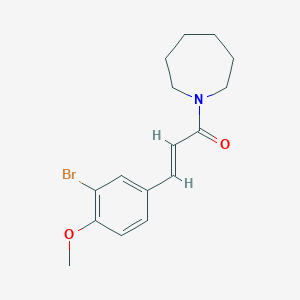

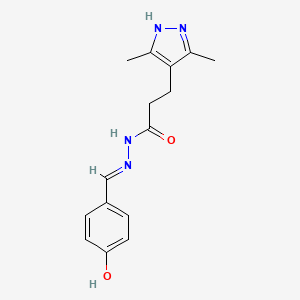

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B2629699.png)

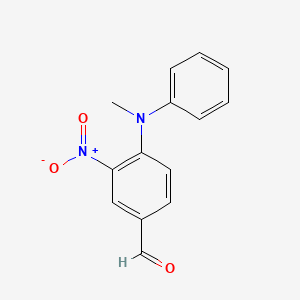

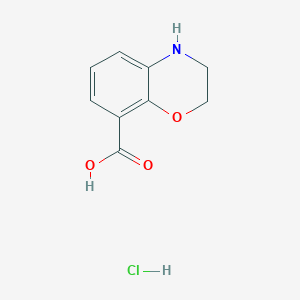

![[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetonitrile](/img/structure/B2629709.png)

![2-[(Pyridin-4-yl)methoxy]pyrazine](/img/structure/B2629711.png)

![1-(4-Ethoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2629714.png)